4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid
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Overview
Description
4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid is an organic compound with a complex structure that includes a piperidine ring, a benzoic acid moiety, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy group and the benzoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzoic acid moiety produces benzyl alcohol.
Scientific Research Applications
4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid involves its interaction with specific molecular targets. The hydroxy group and the piperidine ring play crucial roles in binding to these targets, which can include enzymes and receptors. The compound’s effects are mediated through pathways that involve modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid methyl ester
- This compound ethyl ester
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a hydroxy group and a benzoic acid moiety
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid |
InChI |
InChI=1S/C16H23NO3/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20/h5-8,12,15,18H,2-4,9-11H2,1H3,(H,19,20)/t12-,15-/m1/s1 |
InChI Key |
GQXHANPQZCYING-IUODEOHRSA-N |
Isomeric SMILES |
C[C@H](CN1CCCCC1)[C@H](C2=CC=C(C=C2)C(=O)O)O |
Canonical SMILES |
CC(CN1CCCCC1)C(C2=CC=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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